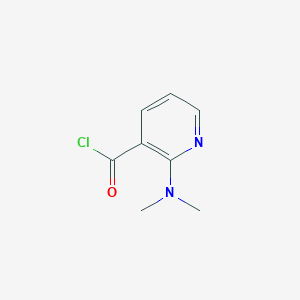

2-(diMethylaMino)pyridine-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(diMethylaMino)pyridine-3-carbonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride typically involves the chlorination of 2-(diMethylaMino)pyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(diMethylaMino)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(diMethylaMino)pyridine-3-carboxylic acid.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve mild bases such as triethylamine or pyridine.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild to moderate temperatures.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.

Major Products Formed

Amides, esters, and thioesters: From nucleophilic substitution reactions.

2-(diMethylaMino)pyridine-3-carboxylic acid: From hydrolysis.

Biaryl compounds: From coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(diMethylaMino)pyridine-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(diMethylaMino)pyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, facilitating the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(diMethylaMino)pyridine: A precursor in the synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride.

4-(diMethylaMino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.

Uniqueness

This compound is unique due to its specific reactivity as an acylating agent, which allows for the formation of a wide range of derivatives. Its ability to participate in coupling reactions also sets it apart from other similar compounds .

Biologische Aktivität

2-(Dimethylamino)pyridine-3-carbonyl chloride (DMAP-Cl) is an organic compound widely utilized in organic synthesis due to its reactivity and versatility. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C8H10ClN2O

- Molecular Weight : 172.62 g/mol

- Appearance : White solid

- Solubility : Soluble in organic solvents like dichloromethane and dimethylformamide

Target of Action

DMAP-Cl primarily functions as a reagent in various organic reactions, particularly in acylation processes. Its structure allows it to activate carbonyl compounds, facilitating nucleophilic attacks from amines, alcohols, and thiols.

Biochemical Pathways

The compound is notably involved in the Suzuki–Miyaura coupling reaction , where it interacts with organoboron reagents through oxidative addition and transmetalation. This reaction is crucial for forming new carbon–carbon bonds, which are fundamental in synthesizing complex organic molecules.

Biological Activity

While specific biological activity data for DMAP-Cl is limited, compounds with similar structural features have demonstrated significant bioactivity:

- Antimicrobial Properties : Derivatives of pyridine, including those related to DMAP-Cl, have been investigated for their antibacterial and antifungal properties. The dimethylamino group may enhance lipophilicity, potentially influencing bioactivity.

- Medicinal Chemistry Applications : DMAP-Cl is often employed in synthesizing pharmaceutical compounds. Its ability to modify biomolecules allows researchers to study interactions and functions of various peptides and proteins.

Case Study: Synthesis and Activity

A study explored the synthesis of novel compounds using DMAP-Cl as a reagent. The results indicated that derivatives synthesized exhibited significant anti-hyperlipidemic activity in Wistar rats. The study highlighted the effectiveness of these compounds in lowering lipid levels, suggesting potential therapeutic applications in managing hyperlipidemia .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Dimethylamino)pyridine | C7H10N2 | Lacks carbonyl chloride functionality |

| 3-Pyridinecarbonyl chloride | C6H4ClNO | Different position of the carbonyl group |

| 2-Aminopyridine-3-carbonyl chloride | C8H8ClN | Contains an amino group instead of dimethylamine |

| 2-Pyridinemethanol | C7H9NO | Contains an alcohol functional group |

The unique aspect of DMAP-Cl lies in its combination of a dimethylamino group and a carbonyl chloride functionality, enhancing its reactivity compared to other similar compounds .

Applications in Scientific Research

DMAP-Cl's versatility extends across several domains:

- Organic Synthesis : Utilized as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- Biological Research : Employed for modifying biomolecules to investigate their functions and interactions.

- Industrial Use : Involved in producing specialty chemicals and materials.

Eigenschaften

IUPAC Name |

2-(dimethylamino)pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-6(7(9)12)4-3-5-10-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPRWKRDZMHXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622425 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-78-5 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.